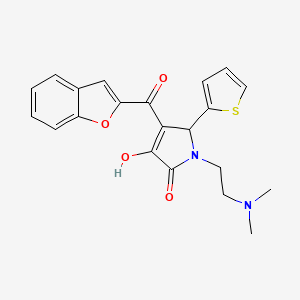

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a benzofuran-2-carbonyl group at position 4, a thiophen-2-yl group at position 5, a hydroxyl group at position 3, and a 2-(dimethylamino)ethyl chain at position 1. Pyrrolone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The dimethylaminoethyl substituent may enhance solubility in physiological conditions due to protonation, while the benzofuran and thiophene moieties contribute to lipophilicity and π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-22(2)9-10-23-18(16-8-5-11-28-16)17(20(25)21(23)26)19(24)15-12-13-6-3-4-7-14(13)27-15/h3-8,11-12,18,25H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRJDYCKWIFVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure

The compound can be described by its structural formula, which includes:

- A benzofuran moiety

- A dimethylaminoethyl group

- A hydroxy group

- A thiophene ring

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of the pyrrolidinone scaffold exhibit significant anticancer properties. In vitro assays using human lung adenocarcinoma (A549) cells have shown that compounds structurally related to our target compound can reduce cell viability significantly. For instance, certain derivatives demonstrated a reduction in A549 cell viability to as low as 66% when treated with a 100 µM concentration for 24 hours, indicating potent cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of various derivatives on both cancerous and non-cancerous cells. The results revealed that:

- Compound 21 , featuring a 5-nitrothiophene substituent, exhibited the highest anticancer activity among tested compounds.

- Notably, compounds with free amino groups showed enhanced anticancer efficacy while maintaining lower cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant strains of bacteria. The following findings were noted:

- Compounds derived from similar scaffolds demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating high potency against resistant strains .

Table: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound 18 | S. aureus | 2 | Very Potent |

| Compound 21 | Klebsiella pneumoniae | 4 | Potent |

| Compound 22 | Pseudomonas aeruginosa | 8 | Moderate |

The biological activity of these compounds is believed to be mediated through various mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacterial cells.

- Cell Membrane Disruption : The presence of aromatic rings may enhance membrane permeability, leading to cell lysis in susceptible bacteria.

- Apoptosis Induction in Cancer Cells : The ability to induce apoptosis in cancer cells has been attributed to the structural features that promote interaction with apoptotic pathways.

Scientific Research Applications

Preliminary studies indicate that 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one exhibits various biological activities:

- Antimicrobial Properties : The compound's structural features suggest potential efficacy against bacterial and fungal infections.

- Antiviral Activity : Similar compounds have shown effectiveness against viral pathogens, indicating that this compound may also possess such properties.

- Anti-inflammatory Effects : The presence of thiophene and benzofuran moieties is often associated with anti-inflammatory activity.

Case Studies

Several studies have explored the biological implications of compounds similar to 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one:

- Study on Antimicrobial Activity : A study demonstrated that derivatives with similar structures exhibited significant antimicrobial properties, suggesting that modifications could enhance efficacy against resistant strains .

- Research on Antiviral Activity : Investigations into related compounds revealed promising antiviral effects, particularly against RNA viruses, which could be relevant for developing treatments for viral infections .

- Inflammation Studies : Research indicated that compounds containing thiophene rings could reduce inflammatory markers in vitro, supporting the hypothesis that this compound may have similar effects .

Potential Applications

Given its promising biological activities, 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one may find applications in:

- Pharmaceutical Development : As a lead compound for new antibiotics or antiviral drugs.

- Material Science : Due to its unique chemical structure, it could be explored for use in organic electronics or as a dye.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Values estimated based on substituent contributions using tools like Multiwfn and empirical guidelines .

Key Observations :

- Lipophilicity : The logP (~2.8) is lower than the chlorophenyl-pyrrol-3-one derivative (~4.1) , suggesting reduced passive diffusion but possibly better compatibility with hydrophilic binding pockets.

- Rotatable Bonds : With 6 rotatable bonds, the target compound is more flexible than rigid analogues like the pyrazol-5-one derivative (2 rotatable bonds) , which may impact bioavailability .

Pharmacological Potential

- Thiophene and Benzofuran Moieties : These groups are associated with kinase inhibition and antimicrobial activity in pyrrolone derivatives . The thiophen-2-yl group in the target compound may enhance binding to hydrophobic enzyme pockets.

- Dimethylaminoethyl Chain: This substituent could improve solubility and enable ionic interactions with biological targets, similar to tertiary amine-containing drugs like antihistamines .

- Hydroxy Group : The 3-hydroxy substituent may participate in hydrogen bonding, critical for target engagement, as seen in hydroxylated pyrrolones with anti-inflammatory activity .

Electronic Properties

Absolute hardness (η) calculations for the target compound would predict its redox behavior compared to analogues. For instance, the thiophene moiety’s electron-rich nature may lower η, increasing susceptibility to nucleophilic attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.